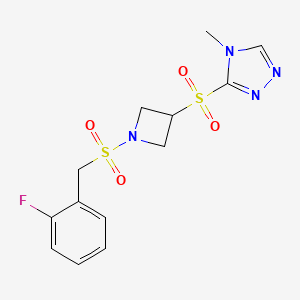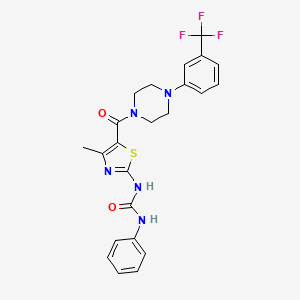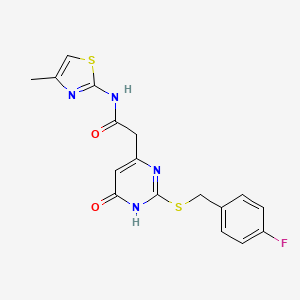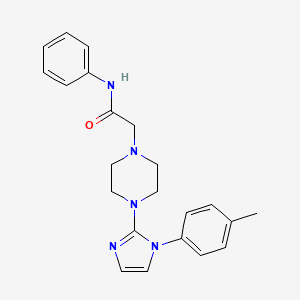
3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H15FN4O4S2 and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
One notable application of similar sulfone derivatives, such as those containing 1,3,4-oxadiazole moieties, is their potent antibacterial activities. A study highlighted the effectiveness of such compounds against rice bacterial leaf blight, a disease caused by the pathogen Xanthomonas oryzae pv. oryzae. These derivatives not only demonstrated superior antibacterial activity compared to commercial agents but also enhanced plant resistance against the blight by stimulating increases in superoxide dismutase (SOD) and peroxidase (POD) activities. Additionally, they were found to improve chlorophyll content and reduce malondialdehyde (MDA) content in rice, thereby minimizing damage from the pathogen (Shi et al., 2015).
Chemical Synthesis and Transformations
Sulfone derivatives, including 1,2,3-triazoles, are central in various chemical synthesis processes. They are instrumental in forming metallo azavinyl carbene intermediates, which are used in synthesizing highly functionalized nitrogen-based heterocycles and building blocks. These processes involve transannulation, cyclopropanations, insertion reactions, ylide formation/rearrangements, and ring expansions, demonstrating the versatility of these compounds in chemical synthesis (Anbarasan et al., 2014).
Synthesis of Heterocyclic Compounds
Sulfonyl-1,2,3-triazoles, such as the one , serve as convenient synthones for various heterocyclic compounds. They are stable precursors to metal-azavinyl carbenes and facilitate the introduction of a nitrogen atom into different heterocycles. This characteristic is significant in both synthetic and medicinal chemistry, highlighting the compound's relevance in creating complex structures (Zibinsky & Fokin, 2013).
Antibacterial Evaluation
Similar sulfonamide bridged 1,2,3-triazoles have been synthesized and evaluated for their antibacterial activity against various bacteria strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. These evaluations demonstrate the potential of such compounds in developing new antibacterial agents (Yadav & Kaushik, 2022).
Propiedades
IUPAC Name |
3-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O4S2/c1-17-9-15-16-13(17)24(21,22)11-6-18(7-11)23(19,20)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZDHYFNQPHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)







![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)
![N-(2-chlorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)

